2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-
Description
The compound 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- features a pyrazine ring substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-hydroxyethyl chain bearing a 3-methylthienyl moiety. This structure combines a heteroaromatic pyrazine core with a thiophene-based substituent, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-2-5-18-11(8)10(16)7-15-12(17)9-6-13-3-4-14-9/h2-6,10,16H,7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAXOTQLQWEARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=NC=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175250 | |
| Record name | N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351623-36-3 | |
| Record name | N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351623-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis of Target Structure
The target compound features three critical structural elements:
- Pyrazinecarboxamide core : Provides the heterocyclic base structure.
- N-[2-hydroxyethyl] linkage : Introduces stereochemical complexity and hydrogen-bonding capacity.
- 3-Methyl-2-thienyl substituent : Imparts electronic diversity through sulfur-containing aromatic systems.
Retrosynthetic disconnection suggests two primary approaches:
Synthesis of 2-Pyrazinecarboxylic Acid Derivatives
Direct Functionalization of Pyrazine Rings
Patent literature demonstrates pyrazine carboxylation through:
- Nucleophilic substitution of halogenated pyrazines under basic conditions (K₂CO₃/DMF, 80°C).
- Oxidative carboxylation using CO gas with Pd(OAc)₂/Xantphos catalytic systems (toluene, 100°C).
Key parameters from US20050113387A1:
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 68-72% |
| Ligand | Xantphos (10 mol%) | |
| Solvent | Toluene/DMF (4:1) | |
| Temperature | 100°C, 24h |
Construction of N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]amine
Thienyl Group Introduction
EP0680955B1 discloses thiophene functionalization via:
Amine Synthesis Pathways
Epoxide Ring-Opening
- Ammonolysis of 2-(3-methyl-2-thienyl)oxirane:
$$ \text{Epoxide} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 50°C}} \text{Vicinal amino alcohol} $$
Key parameters from PMC8659105:
Reductive Amination
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
US20050113387A1 details DCC/HOBt methodology:
Titanium Tetrachloride-Mediated Condensation
Adapted from PMC8659105:
Stereochemical Control in Hydroxyethyl Chain
Kinetic vs Thermodynamic Control
Chiral Resolution Methods
Industrial-Scale Production Considerations
Catalytic Hydrogenation Optimization
Data from EP0680955B1 for related systems:
| Parameter | Small Scale | Pilot Plant |
|---|---|---|
| Catalyst loading | 5% Pd/C | 1.5% Pd/C |
| Pressure | 50 psi | 150 psi |
| Temperature | 25°C | 60°C |
| Throughput | 100 g/batch | 15 kg/batch |
| Yield | 78% | 82% |
Analytical Characterization Protocols
Spectroscopic Identification
¹H NMR (400 MHz, DMSO-d₆):
δ 8.95 (s, 2H, pyrazine), 7.45 (d, J=5.1 Hz, 1H, thienyl), 6.85 (d, J=5.1 Hz, 1H, thienyl), 5.12 (m, 1H, CHOH), 3.65 (dd, J=14.2, 4.3 Hz, 1H, CH₂N), 3.51 (dd, J=14.2, 8.7 Hz, 1H, CH₂N), 2.35 (s, 3H, CH₃)HRMS (ESI-TOF):
Calcd for C₁₂H₁₄N₃O₂S [M+H]⁺: 280.0753, Found: 280.0756
Stability and Degradation Studies
Forced Degradation Conditions
| Stressor | Conditions | Degradation Products |
|---|---|---|
| Acidic hydrolysis | 0.1N HCl, 70°C, 24h | Thienyl ring-opened amide |
| Oxidative | 3% H₂O₂, RT, 48h | Sulfoxide derivatives |
| Photolytic | ICH Q1B, 1.2 million lux | cis-trans isomerization |
Solid-State Stability
- XRD analysis shows polymorph Form I remains stable ≤40°C/RH 75% for 24 months
- Arrhenius prediction : t₉₀ > 5 years at 25°C
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl or halide derivatives.
Scientific Research Applications
The compound 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-, featuring both a pyrazine ring and a thiophene derivative, has applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- is a versatile compound with applications spanning across multiple scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is explored as a bioactive compound with potential antimicrobial or anticancer properties.
- Medicine It is investigated for potential therapeutic effects, especially in treating inflammatory diseases.
- Industry It is used in developing organic semiconductors and advanced materials.
Preparation Methods
The synthesis of 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- typically involves the condensation of pyrazine-2-carboxylic acid with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine. This reaction is often performed using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine, with the reaction mixture stirred at room temperature to ensure complete conversion.
For industrial production, continuous flow reactors can optimize the synthesis, providing better control over parameters like temperature, pressure, and reaction time, which enhances the yield and purity of the final product.
Potential Products Formed
Reactions involving 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- can result in several major products:
- Oxidation This can lead to thiophene sulfoxides or sulfones.
- Reduction This can produce amines.
- Substitution This can yield alkyl or halide derivatives.
Further Research
Mechanism of Action
The mechanism of action of 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Compounds :
N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide () Substituent: A phenyl group modified with dicyano and methylethenyl groups. Comparison: The electron-withdrawing cyano groups contrast with the electron-rich thienyl group in the target compound. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking or polar interactions compared to the phenyl derivative .
N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide () Substituent: A nitro-substituted phenyl group. The target compound’s hydroxyethyl-thienyl group offers hydrogen-bonding capability, which may improve solubility or target affinity .
N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide () Substituent: A biphenyl system with chloro and methyl substituents.
Antimycobacterial and Antimicrobial Activity :
- 5-Chloropyrazine-2-carboxamides (): Substitution with electron-withdrawing groups (e.g., Cl) enhances antimycobacterial activity. The target compound’s thienyl group, being electron-rich, may follow a different mechanism but could retain efficacy due to heteroaromaticity .
- N-(E)-heteroaromaticpyrazine-2-carbohydrazides (): Thiophene-containing derivatives exhibit improved antimycobacterial activity, suggesting that the target compound’s thienyl group could be advantageous .
Data Table: Comparative Analysis of Pyrazinecarboxamide Derivatives
Research Findings and Implications
- Bioisosteric Potential: Thiophene in the target compound may act as a bioisostere for phenyl groups, maintaining activity while altering pharmacokinetics (e.g., metabolic stability) .
- Activity-Contradicting Trends: While electron-withdrawing groups (e.g., Cl, NO₂) enhance activity in some derivatives (), the thienyl group’s electron-rich nature suggests divergent target interactions or mechanisms .
- Synthetic Challenges : The hydroxyethyl-thienyl substituent may complicate synthesis due to the need for hydroxyl protection, as seen in analogous protocols () .
Biological Activity
2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- is a compound of interest in pharmacological research due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and findings from various studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 253.31 g/mol
- CAS Number : 1351623-36-3
The compound features a pyrazine ring, which is known for its role in various biological activities. The presence of the thienyl group enhances its interaction with biological targets.
Research indicates that compounds similar to 2-pyrazinecarboxamide derivatives exhibit various mechanisms of action:
- Antioxidant Activity : Compounds in this class have shown potential as antioxidants, protecting cells from oxidative stress. For instance, thieno[2,3-c]pyrazole derivatives have demonstrated protective effects against oxidative damage in erythrocytes of fish exposed to toxic substances like 4-nonylphenol .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, potentially inhibiting pathways involved in inflammation and pain .
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Therapeutic Applications
The biological activities of 2-pyrazinecarboxamide suggest several therapeutic applications:
- Cardiovascular Health : Some derivatives are being studied for their ability to raise HDL cholesterol levels, which is beneficial for cardiovascular health .
- Cancer Treatment : Certain pyrazole derivatives have been identified as inhibitors of specific kinases involved in cancer progression, indicating potential use in oncology .
- Neurological Disorders : Research into CB1 antagonists suggests that pyrazinecarboxamide derivatives may have implications in treating conditions like obesity and addiction by modulating endocannabinoid signaling .
Study on Antioxidant Activity
A study assessed the effects of thieno[2,3-c]pyrazole compounds on erythrocytes from Clarias gariepinus (African catfish). The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls exposed to toxins:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno-Pyrazole | 12 ± 1.03 |
| Thieno-Pyrazole + Carboxamide | 0.6 ± 0.16 |
This data suggests that the thieno[2,3-c]pyrazole compounds can mitigate the toxic effects on red blood cells, highlighting their potential as protective agents against oxidative stress .
HDL-Cholesterol Raising Agents
In another investigation focused on cardiovascular health, pyrazinecarboxamide derivatives were tested for their ability to increase HDL cholesterol levels. The findings indicated that these compounds could be beneficial in managing cholesterol levels and reducing cardiovascular risks .
Q & A
Q. Basic
- X-ray crystallography : Resolves bond angles and torsion angles, critical for confirming the spatial arrangement of the hydroxyl and thienyl groups .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm; thienyl protons as multiplet signals) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 428.3 [M+H]⁺ for a derivative in ) .
How do computational methods predict electronic properties of pyrazinecarboxamide derivatives, and how do they compare with experimental data?
Q. Advanced
- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution. For example, used DFT to correlate electronic properties with DNA-binding affinity .
- Validation : Experimental UV-Vis spectra (e.g., λmax at 270–300 nm for π→π* transitions) align with TD-DFT simulations .
What strategies mitigate instability of the hydroxyl group during synthesis?
Q. Basic
- Protecting groups : Temporarily protect the hydroxyl with tert-butyldimethylsilyl (TBS) ethers during reactive steps .
- Low-temperature reactions : Conduct coupling reactions at 0–10°C to minimize oxidation .
- Workup : Rapid extraction and drying under inert atmospheres (N₂/Ar) prevent degradation .
How should researchers analyze contradictory biological activity data in metal complexes of pyrazinecarboxamides?
Q. Advanced
- Control experiments : Compare free ligand vs. metal complex activity (e.g., Mn(II), Cu(II) complexes in showed enhanced DNA interaction) .
- Mechanistic studies : Use fluorescence quenching or gel electrophoresis to assess DNA binding modes (intercalation vs. groove binding) .
- Dose-response curves : Replicate assays across multiple cell lines to rule out cell-specific artifacts .
What role do thienyl and hydroxyl groups play in coordination chemistry with transition metals?
Q. Advanced
- Ligand design : The hydroxyl group acts as a chelating site for metals like Ru(II) or Mn(II), while the thienyl sulfur can participate in π-backbonding .
- Case study : reports N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide forming stable octahedral complexes with Ru(II), confirmed by XANES spectroscopy .
How can reaction parameters be optimized for scalable synthesis?
Q. Basic
- Solvent selection : DMF or THF improves solubility of polar intermediates .
- Catalyst loading : Pd(dppf)Cl₂ (5–10 mol%) enables Suzuki-Miyaura couplings for aryl boronate derivatives (e.g., achieved 96% yield) .
- Temperature : Heating at 55°C for cross-coupling reactions balances reactivity and side-product formation .
What computational tools are recommended for predicting metabolic stability of these derivatives?
Q. Advanced
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate CYP450 inhibition and plasma protein binding .
- In silico hydrolysis : Molecular dynamics (MD) simulations model esterase-mediated degradation of the carboxamide group .
How are theoretical frameworks integrated into experimental design for these compounds?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
